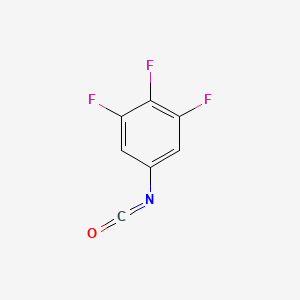

1,2,3-Trifluoro-5-isocyanatobenzene

Description

BenchChem offers high-quality 1,2,3-Trifluoro-5-isocyanatobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Trifluoro-5-isocyanatobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trifluoro-5-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISHPAJOGZXLCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649173 | |

| Record name | 1,2,3-Trifluoro-5-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869285-47-2 | |

| Record name | 1,2,3-Trifluoro-5-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1,2,3-Trifluoro-5-isocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Synthon

1,2,3-Trifluoro-5-isocyanatobenzene (CAS No. 869285-47-2) is a highly functionalized aromatic compound that stands at the intersection of two influential classes of chemical motifs in modern drug discovery: polyfluorinated rings and isocyanates. The strategic placement of three contiguous fluorine atoms on the benzene ring, combined with the versatile reactivity of the isocyanate group, makes this molecule a compelling building block for the synthesis of novel therapeutic agents and complex organic materials.

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The 1,2,3-trifluorophenyl moiety, in particular, offers a unique electronic and conformational landscape. Concurrently, the isocyanate group is a potent electrophile, readily reacting with a host of nucleophiles to form stable carbamate and urea linkages, which are prevalent in many approved drugs. This guide provides a detailed examination of the chemical properties, synthesis, reactivity, and potential applications of 1,2,3-Trifluoro-5-isocyanatobenzene, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 1,2,3-trifluoro-5-isocyanatobenzene is not widely published, its properties can be reliably inferred from its constituent parts and data for analogous compounds.[1]

Core Physical Properties

The physical characteristics of the molecule are dominated by the trifluorinated aromatic core, lending it properties typical of fluorinated benzenes.

| Property | Value | Source |

| CAS Number | 869285-47-2 | - |

| Molecular Formula | C₇H₂F₃NO | - |

| Molecular Weight | 177.09 g/mol | - |

| Predicted Boiling Point | 197.3 ± 40.0 °C | [2] |

| Predicted Density | 1.35 ± 0.1 g/cm³ | [2] |

| Appearance | Likely a colorless liquid | Inferred |

Spectroscopic Characterization (Predicted)

A definitive structural confirmation of 1,2,3-trifluoro-5-isocyanatobenzene relies on a combination of spectroscopic techniques. The expected spectral features are outlined below:

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong, sharp absorption band in the region of 2250-2275 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the N=C=O group in the isocyanate functionality. Additional bands corresponding to C-F stretching (typically 1100-1400 cm⁻¹) and aromatic C=C stretching (around 1500-1600 cm⁻¹) are also expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will be the simplest, showing a complex multiplet for the two aromatic protons. The significant coupling to the three adjacent fluorine atoms will result in a complicated splitting pattern.

-

¹⁹F NMR: The fluorine spectrum will be more informative, with three distinct signals expected for the non-equivalent fluorine atoms at positions 1, 2, and 3. The chemical shifts and coupling constants (JFF) will be indicative of their positions relative to each other and the isocyanate group.

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon of the isocyanate group will appear in the downfield region (typically 120-130 ppm). The aromatic carbons will exhibit complex splitting patterns due to C-F coupling, with the carbons directly bonded to fluorine showing large one-bond coupling constants (¹JCF).

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a strong molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern would likely involve the loss of the NCO group and fragmentation of the trifluorobenzene ring.

Synthesis and Experimental Protocols

The most logical and industrially scalable synthesis of 1,2,3-trifluoro-5-isocyanatobenzene involves the conversion of its corresponding aniline precursor, 3,4,5-trifluoroaniline (CAS: 163733-96-8). This transformation is typically achieved through phosgenation, using phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (bis(trichloromethyl)carbonate).

Proposed Synthetic Pathway

The reaction proceeds by the nucleophilic attack of the aniline's amino group on a phosgene-derived electrophile, followed by the elimination of HCl to form the isocyanate.

Caption: Proposed synthesis of 1,2,3-Trifluoro-5-isocyanatobenzene.

General Experimental Protocol: Phosgenation of 3,4,5-Trifluoroaniline

Disclaimer: This protocol is illustrative and should be performed by qualified personnel with appropriate safety precautions, particularly when handling phosgene or its equivalents.

-

Reactor Setup: A dry, inert-atmosphere (Nitrogen or Argon) reaction vessel equipped with a mechanical stirrer, dropping funnel, condenser, and a scrubber system (to neutralize excess phosgene and HCl gas) is charged with a solution of triphosgene in a dry, inert solvent (e.g., toluene).

-

Aniline Addition: A solution of 3,4,5-trifluoroaniline in the same solvent is added dropwise to the triphosgene solution at a controlled temperature (typically 0-10 °C).

-

Reaction Progression: After the addition is complete, the reaction mixture is gradually heated to reflux and maintained for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC) to ensure the complete consumption of the starting aniline.[3]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield pure 1,2,3-trifluoro-5-isocyanatobenzene.

Reactivity and Synthetic Applications

The synthetic utility of 1,2,3-trifluoro-5-isocyanatobenzene is primarily dictated by the high electrophilicity of the isocyanate carbon atom. This functional group readily undergoes addition reactions with a wide range of nucleophiles.

Core Reactivity of the Isocyanate Group

The electron-withdrawing trifluorinated ring further enhances the electrophilic character of the isocyanate, making it highly reactive towards nucleophiles.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN116553997B - Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene - Google Patents [patents.google.com]

- 3. CN104418773A - Synthetic method of 2,4,5-trifluoro-benzene isocyanate and intermediate thereof - Google Patents [patents.google.com]

1,2,3-Trifluoro-5-isocyanatobenzene reactivity with amino acids

An In-Depth Technical Guide to the Reactivity of 1,2,3-Trifluoro-5-isocyanatobenzene with Amino Acids

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1,2,3-trifluoro-5-isocyanatobenzene with amino acids. Designed for researchers, chemists, and drug development professionals, this document elucidates the core chemical principles, reaction mechanisms, and practical methodologies for utilizing this highly reactive aryl isocyanate. We will explore the profound influence of the polyfluorinated aromatic system on the electrophilicity of the isocyanate group, detail the hierarchy of its reactivity with various amino acid functional groups, and provide field-proven protocols for controlled bioconjugation. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible approach to synthesizing novel bioconjugates for applications ranging from peptide labeling to the development of advanced therapeutic agents.

Introduction: The Strategic Advantage of a Fluorinated Isocyanate

In the landscape of bioconjugation and covalent ligand design, isocyanates are a well-established class of electrophiles that react efficiently with nucleophilic groups present in biomolecules.[1][2] The compound 1,2,3-trifluoro-5-isocyanatobenzene is a specialized reagent engineered for high reactivity. The isocyanate functional group (–N=C=O) is inherently electrophilic, but its reactivity is dramatically amplified by the substitution pattern of the aromatic ring.

The presence of three fluorine atoms on the benzene ring serves a critical purpose. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly depletes electron density from the aromatic ring.[3] This effect is transmitted to the isocyanate moiety, substantially increasing the partial positive charge on the carbonyl carbon and rendering it exceptionally susceptible to nucleophilic attack.[4][5] This enhanced reactivity allows for rapid and efficient reactions under mild conditions, a desirable trait for modifications of sensitive biological molecules. Furthermore, the incorporation of fluorine can modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons highly valuable in medicinal chemistry.

This guide will dissect the reactivity of 1,2,3-trifluoro-5-isocyanatobenzene, providing the foundational knowledge and practical steps required to leverage its unique properties in a research and development setting.

Core Reaction Mechanism and Side-Chain Selectivity

The primary reaction of an isocyanate is the nucleophilic addition of an amine to form a stable urea linkage.[6] This reaction is highly efficient and typically proceeds without the need for a catalyst.[2]

Primary Reaction: Urea Formation

The reaction with the primary amino groups of amino acids (the N-terminal α-amino group and the ε-amino group of lysine) is the most favorable pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen of the isocyanate, yielding a highly stable substituted urea.[5]

Sources

Synthesis and characterization of 1,2,3-Trifluoro-5-isocyanatobenzene

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3-Trifluoro-5-isocyanatobenzene

Abstract

This technical guide provides a comprehensive overview of 1,2,3-trifluoro-5-isocyanatobenzene, a fluorinated aromatic isocyanate with significant potential as a building block in pharmaceutical and materials science research. The document details a robust synthetic protocol from its aniline precursor, outlines a multi-technique approach for its structural characterization and purity assessment, and discusses its reactivity and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties conferred by the trifluorinated phenyl isocyanate scaffold.

Introduction: The Strategic Value of Fluorinated Isocyanates

The isocyanate functional group (–N=C=O) is a cornerstone of modern organic synthesis, prized for its high reactivity as an electrophile. This reactivity is harnessed most notably in the production of polyurethanes but is also fundamental to the synthesis of a wide range of ureas and carbamates, moieties frequently found in pharmacologically active compounds.[1] When combined with an aromatic scaffold, the resulting aryl isocyanate becomes a versatile intermediate for introducing phenyl-containing structures.

The strategic introduction of fluorine atoms onto this aromatic ring profoundly alters the molecule's physicochemical properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, lending exceptional thermal and metabolic stability to the molecule.[1] Furthermore, as the most electronegative element, fluorine exerts a powerful electron-withdrawing effect, which can modulate:

-

Reactivity: The electrophilicity of the isocyanate carbon is enhanced, potentially increasing its reaction rate with nucleophiles.

-

Pharmacokinetics: Fluorine substitution can significantly increase a drug candidate's lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Binding Affinity: Fluorine can participate in unique non-covalent interactions (e.g., hydrogen bonds, multipolar interactions) within a protein's active site, enhancing binding affinity and selectivity.[2][3]

1,2,3-Trifluoro-5-isocyanatobenzene, with its vicinal trifluoro-substitution pattern, presents a unique electronic and steric profile, making it a valuable and under-explored reagent for fine-tuning the properties of lead compounds in drug discovery.

Synthesis of 1,2,3-Trifluoro-5-isocyanatobenzene

The most direct and established method for synthesizing aryl isocyanates is the phosgenation of the corresponding aniline precursor. For safety and ease of handling in a laboratory setting, solid triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent over highly toxic phosgene gas. The proposed synthesis proceeds from 3,4,5-trifluoroaniline.

Synthetic Pathway

The reaction involves the treatment of 3,4,5-trifluoroaniline with triphosgene. The aniline's nitrogen atom acts as a nucleophile, attacking a carbonyl carbon of the triphosgene, which serves as an in situ source of phosgene. This is followed by elimination steps to form the final isocyanate product.

Caption: Proposed synthesis workflow for 1,2,3-Trifluoro-5-isocyanatobenzene.

Detailed Experimental Protocol

Causality and expert insights are provided in italics.

Materials:

-

3,4,5-Trifluoroaniline

-

Triphosgene

-

Anhydrous Toluene

-

Anhydrous n-Hexane

-

Nitrogen or Argon gas supply

-

Standard glassware (oven-dried)

-

Schilder trap (for HCl gas)

Protocol:

-

Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet. The outlet of the condenser should be connected to a gas bubbler and then to a Schilder trap containing an aqueous sodium hydroxide solution to neutralize the HCl gas produced. This setup ensures the reaction is maintained under an inert, anhydrous atmosphere, which is critical as both triphosgene and the isocyanate product are moisture-sensitive. The Schilder trap is a crucial safety measure for handling the corrosive HCl byproduct.

-

Reagent Preparation: In a separate flask, dissolve triphosgene (0.4 equivalents relative to the aniline) in anhydrous toluene (approx. 2 M concentration).

-

Initial Reaction: Charge the three-neck flask with a solution of 3,4,5-trifluoroaniline (1.0 equivalent) in anhydrous toluene. Cool the flask to 0°C using an ice bath.

-

Triphosgene Addition: Add the triphosgene solution dropwise from the dropping funnel to the stirred aniline solution over 60-90 minutes. Maintain the temperature at 0-10°C during the addition. A white precipitate (aniline hydrochloride) may form. Slow, cold addition is essential to control the exothermic reaction and prevent the formation of unwanted urea byproducts from the reaction of the newly formed isocyanate with the starting aniline.

-

Reaction Completion: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 110°C for toluene) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or in-process IR spectroscopy (disappearance of the N-H stretches of the aniline and appearance of the N=C=O stretch). The reaction is complete when the starting aniline is no longer detectable. Refluxing ensures the complete conversion of any intermediate carbamoyl chloride to the final isocyanate product.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture under an inert atmosphere to remove the aniline hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.

-

Solvent Removal: Combine the filtrate and washings. Remove the toluene under reduced pressure using a rotary evaporator. Caution: Do not heat the flask excessively, as this can lead to polymerization of the isocyanate.

-

Purification: Purify the crude product by fractional vacuum distillation to yield 1,2,3-trifluoro-5-isocyanatobenzene as a colorless liquid. Vacuum distillation is the gold standard for purifying thermally sensitive, high-boiling liquids, minimizing the risk of thermal degradation.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized 1,2,3-trifluoro-5-isocyanatobenzene requires a combination of spectroscopic techniques.

Caption: Multi-technique workflow for the characterization of the final product.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for 1,2,3-Trifluoro-5-isocyanatobenzene (Molecular Formula: C₇H₂F₃NO, Molecular Weight: 173.09 g/mol ).[4]

| Technique | Expected Observations |

| ¹H NMR | Two distinct signals in the aromatic region (approx. 7.0-7.5 ppm). Each signal will appear as a complex multiplet due to coupling with the three fluorine atoms (JHF). |

| ¹⁹F NMR | Two distinct signals are expected. One signal for the two equivalent fluorine atoms adjacent to the isocyanate group, and one signal for the central fluorine atom. The signals will show complex splitting due to ¹⁹F-¹⁹F and ¹⁹F-¹H couplings.[5][6] |

| ¹³C NMR | Approximately 5 signals expected: one for the isocyanate carbon (~125-135 ppm), and four for the aromatic carbons. The aromatic carbon signals will appear as complex multiplets due to C-F coupling (JCF), with ¹JCF being the largest (~240-260 Hz).[5] |

| IR Spectroscopy | A very strong, sharp, and characteristic absorption band for the asymmetric stretch of the isocyanate (–N=C=O) group between 2250-2275 cm⁻¹ . Aromatic C=C stretching bands around 1500-1600 cm⁻¹ and C-F stretching bands around 1100-1300 cm⁻¹.[7] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 173. Key Fragments: Loss of CO (m/z = 145), and other fragments corresponding to the trifluorophenyl cation. |

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹⁹F NMR spectrum (with and without ¹H decoupling to simplify multiplets).

-

Acquire a ¹³C NMR spectrum (typically requires a longer acquisition time).

-

Expertise Note: The analysis of ¹⁹F NMR spectra can be complex due to second-order effects.[6] Comparing observed coupling constants with those from similar structures, like 5-bromo-1,2,3-trifluorobenzene, is a valuable validation strategy.[5]

Infrared (IR) Spectroscopy:

-

Place a small drop of the neat liquid product between two NaCl or KBr salt plates (for transmission) or directly onto the crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Trustworthiness Check: The unambiguous presence of a very strong peak around 2270 cm⁻¹ is primary evidence of the isocyanate group's formation. Its absence would indicate reaction failure or product decomposition.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Introduce the sample into the mass spectrometer (e.g., via direct injection or GC-MS).

-

Acquire the mass spectrum using Electron Ionization (EI) to observe the molecular ion and characteristic fragmentation patterns.

Applications in Drug Development and Materials Science

1,2,3-Trifluoro-5-isocyanatobenzene serves as a powerful synthon for introducing a metabolically robust and electronically distinct phenyl moiety into larger molecules.

-

Drug Discovery: The isocyanate group can be readily reacted with amines or alcohols present in a parent molecule or scaffold to form urea or carbamate linkages, respectively. This is a common strategy in late-stage functionalization to explore structure-activity relationships (SAR). The trifluorophenyl group can enhance cell membrane permeability and block metabolic oxidation at the aromatic ring, potentially improving a drug's oral bioavailability and half-life.[8]

-

Materials Science: As a monofunctional isocyanate, it can be used as an end-capping agent in polymer synthesis to control molecular weight or to modify the surface properties of materials, imparting hydrophobicity and chemical resistance.

Safety, Handling, and Storage

Hazard Profile: 1,2,3-Trifluoro-5-isocyanatobenzene is expected to possess hazards typical of aromatic isocyanates and fluorinated compounds.

-

Toxicity: Isocyanates are toxic, particularly via inhalation, and are potent respiratory and skin sensitizers.[9] Exposure can lead to allergic reactions, asthma-like symptoms, and severe skin irritation or burns.

-

Flammability: The compound is a flammable liquid and vapor.

-

Reactivity: It is highly reactive with water, alcohols, and amines. Contact with moisture will lead to the formation of an insoluble urea and the release of CO₂ gas, which can cause pressure buildup in sealed containers.

Handling and Storage:

-

Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat.[9][10]

-

Store the container tightly sealed under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11] Recommended storage is often refrigerated (2-8°C).

-

Keep away from incompatible materials such as water, strong acids, strong bases, and oxidizing agents.[9][11]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Small spills can be absorbed with an inert material like vermiculite.[10]

References

- Apollo Scientific.

- Thermo Fisher Scientific. 3-(Trifluoromethyl)

- Sigma-Aldrich.

- Fisher Scientific.

- Fisher Scientific Chemicals, Inc.

- Benchchem.

- Santa Cruz Biotechnology.

- Magritek. 5-Bromo-1,2,3-trifluorobenzene.

- Chandra, G., et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- Palacký University Olomouc. Table of Characteristic IR Absorptions.

- Richards, S. A., et al. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Loughborough University Research Repository. (2019-02-23).

- Chandra, G., et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. (2023-04-13).

- Mathew, B., et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. magritek.com [magritek.com]

- 6. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

The trifluorinated advantage: a technical guide to 1,2,3-trifluoro-5-isocyanatobenzene in proteomics research

Foreword for the Modern Proteomics Researcher

In the dynamic landscape of proteomics, the quest for increasingly sophisticated tools to dissect the intricate tapestry of protein function, interaction and regulation is relentless. Chemical proteomics, in particular, has emerged as a powerful discipline, offering molecular probes to illuminate the dark corners of the proteome.[1][2][3] This guide introduces a novel reagent, 1,2,3-trifluoro-5-isocyanatobenzene, poised to address some of the persistent challenges in the field. We will delve into its chemical rationale, potential applications and provide a framework for its integration into cutting-edge proteomics workflows. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical proteomics toolkit.

The Isocyanate Moiety: A Versatile Handle for Protein Functional Analysis

The isocyanate group (-N=C=O) is a highly reactive electrophile that readily forms stable covalent bonds with nucleophilic residues on proteins.[4][5] This reactivity has been harnessed in proteomics for various applications, including protein labeling, cross-linking, and quantitative analysis.[6]

Reactivity Profile of Isocyanates with Amino Acid Residues

Isocyanates exhibit a preferential reactivity towards specific amino acid side chains, a characteristic that can be exploited for targeted protein modification. The primary targets for isocyanate adduction on proteins are:

-

N-terminal α-amines: The free amino group at the N-terminus of a polypeptide chain is a primary site of reaction.[7][8]

-

ε-amino group of Lysine: The side chain of lysine residues provides a nucleophilic amine that readily reacts with isocyanates to form a stable urea linkage.[4][9]

-

Other nucleophilic residues: While less reactive than primary amines, other residues such as the hydroxyl groups of serine and tyrosine, and the sulfhydryl group of cysteine can also react with isocyanates, particularly at higher pH or with prolonged reaction times.[5][10]

This predictable reactivity allows for a degree of control over protein labeling, which is crucial for subsequent analysis by mass spectrometry.

Isocyanates in Quantitative Proteomics

Isotope-labeled phenyl isocyanates (e.g., d0- and d5-phenyl isocyanate) have been successfully employed for the relative quantification of proteins in different samples.[6] This method, known as "PIC-labeling," involves labeling the N-termini of all peptides in a proteolytic digest, enabling accurate quantification over a wide dynamic range.[6]

The Trifluoro Advantage: Unlocking New Capabilities with 1,2,3-Trifluoro-5-isocyanatobenzene

The introduction of three fluorine atoms onto the phenyl isocyanate scaffold is not merely an incremental improvement; it imparts unique properties that can be leveraged for advanced proteomics applications.

A Unique Mass Signature for High-Resolution Mass Spectrometry

The trifluorinated phenyl group provides a distinct and unambiguous mass shift upon protein or peptide labeling. This allows for confident identification of labeled species, even in complex mixtures, and facilitates the development of novel targeted fragmentation strategies in tandem mass spectrometry (MS/MS).

A ¹⁹F NMR Reporter for Structural and Dynamic Studies

Fluorine-19 is a highly sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12] The three fluorine atoms in 1,2,3-trifluoro-5-isocyanatobenzene can serve as a sensitive reporter of the local chemical environment.[11] This opens up the possibility of using ¹⁹F NMR to study:

-

Protein conformational changes: Changes in protein structure upon ligand binding or post-translational modification can alter the chemical environment of the fluorine atoms, leading to shifts in the ¹⁹F NMR spectrum.

-

Protein-protein interactions: The formation of protein complexes can be monitored by observing changes in the ¹⁹F NMR signal of the labeled protein.

-

Drug-target engagement: The binding of a small molecule inhibitor to a labeled protein can be detected and quantified by ¹⁹F NMR.

A Bioorthogonal Handle for "Click" Chemistry

While not a traditional "click" reaction, the high reactivity and specificity of the isocyanate group allow it to function as a bioorthogonal ligation partner in certain contexts. In a two-step labeling strategy, a protein of interest could first be labeled with 1,2,3-trifluoro-5-isocyanatobenzene. The trifluorophenyl group can then be recognized by a secondary probe, potentially through perfluoro-perfluoro interactions, for enrichment or visualization.

Experimental Workflows and Protocols

The following section provides detailed, step-by-step methodologies for the application of 1,2,3-trifluoro-5-isocyanatobenzene in key proteomics experiments.

Protein Labeling for Mass Spectrometry Analysis

This protocol outlines the general procedure for labeling a purified protein or a complex protein mixture with 1,2,3-trifluoro-5-isocyanatobenzene.

Materials:

-

1,2,3-trifluoro-5-isocyanatobenzene solution (e.g., 100 mM in anhydrous DMSO)

-

Protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris). The protein concentration should be in the range of 1-5 mg/mL.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the 1,2,3-trifluoro-5-isocyanatobenzene solution to the protein sample. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation. Protect the reaction from light if the fluorinated moiety is intended for subsequent photo-crosslinking experiments.

-

Quenching: Add the quenching solution to the reaction mixture to a final concentration of 100 mM to consume any unreacted isocyanate. Incubate for 30 minutes at room temperature.

-

Removal of Excess Reagent: Remove the excess labeling reagent and byproducts using a desalting column or by dialysis against a suitable buffer.

-

Verification of Labeling: Confirm successful labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by observing the expected mass shift.

Peptide Labeling for Quantitative Proteomics (PIC-TFP Analog)

This protocol describes the use of 1,2,3-trifluoro-5-isocyanatobenzene for the relative quantification of peptides from two different samples, analogous to the PIC-labeling method.[6]

Materials:

-

Proteolytic digests of two protein samples (e.g., from control and treated cells)

-

1,2,3-trifluoro-5-isocyanatobenzene solution (for the "light" label)

-

Isotopically labeled 1,2,3-trifluoro-5-isocyanatobenzene (e.g., with ¹³C₆-phenyl ring for the "heavy" label)

-

Acetonitrile (ACN)

-

Triethylammonium bicarbonate (TEAB) buffer (e.g., 100 mM, pH 8.5)

Procedure:

-

Sample Preparation: Resuspend the dried peptide digests in TEAB buffer.

-

Labeling: To one sample, add the "light" 1,2,3-trifluoro-5-isocyanatobenzene solution. To the other sample, add the "heavy" isotopically labeled version. The final concentration of the labeling reagent should be optimized but is typically in the range of 10-20 mM.

-

Incubation: Incubate the samples for 1 hour at room temperature.

-

Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 5%.

-

Sample Combination and Cleanup: Combine the "light" and "heavy" labeled samples, and desalt using a C18 StageTip or similar.

-

LC-MS/MS Analysis: Analyze the combined sample by high-resolution LC-MS/MS.

-

Data Analysis: Quantify the relative abundance of peptides by comparing the peak intensities of the "light" and "heavy" labeled peptide pairs.

Data Presentation and Visualization

Table of Expected Mass Shifts

| Amino Acid Residue | Adduct | Mass Shift (Da) |

| N-terminus | Urea | 177.01 |

| Lysine (ε-NH₂) | Urea | 177.01 |

| Serine (-OH) | Carbamate | 177.01 |

| Tyrosine (-OH) | Carbamate | 177.01 |

| Cysteine (-SH) | Thiocarbamate | 177.01 |

Note: The mass shift is calculated based on the molecular weight of 1,2,3-trifluoro-5-isocyanatobenzene (C₇H₂F₃NO).

Diagrams of Workflows and Mechanisms

Caption: General workflow for protein labeling with 1,2,3-trifluoro-5-isocyanatobenzene.

Caption: Reaction mechanism of 1,2,3-trifluoro-5-isocyanatobenzene with a primary amine on a protein.

Conclusion and Future Perspectives

1,2,3-trifluoro-5-isocyanatobenzene represents a promising new tool for chemical proteomics. Its unique combination of a highly reactive isocyanate group and a trifluorinated phenyl ring offers distinct advantages for protein labeling, quantitative proteomics, and structural studies. The methodologies outlined in this guide provide a starting point for researchers to explore the full potential of this reagent. Future work will focus on developing a wider range of applications, including its use in activity-based protein profiling (ABPP) and as a component of more complex, multifunctional chemical probes. The "trifluoro advantage" is poised to make a significant contribution to our understanding of the proteome.

References

-

Hettick JM, Ruwona TB, Siegel, Paul D. Structural Elucidation of Isocyanate-Peptide Adducts Using Tandem Mass Spectrometry. CDC Stacks. 2009/08/01. [Link]

-

Mason DE, Liebler DC. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. J Proteome Res. 2003 May-Jun;2(3):265-72. [Link]

-

Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. ResearchGate. N.d. [Link]

-

Reactions of 4 methylphenyl isocyanate with amino acids. Taylor & Francis Online. N.d. [Link]

-

Structural Elucidation of Isocyanate-Peptide Adducts Using Tandem Mass Spectrometry | Request PDF. ResearchGate. N.d. [Link]

-

Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. N.d. [Link]

-

Reactions carried out between the isocyanate groups with (A) amino... ResearchGate. N.d. [Link]

-

Perfluorinated Probes for Noncovalent Protein Recognition and Isolation. PMC - NIH. N.d. [Link]

-

Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. PubMed. N.d. [Link]

-

Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method. PMC - NIH. 2015-02-13. [Link]

-

Chemical proteomics approaches for identifying the cellular targets of natural products. NIH. N.d. [Link]

-

Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome. ChemRxiv. 2025-02-04. [Link]

-

Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM. PMC - NIH. N.d. [Link]

-

Protein labeling with fluorogenic probes for no-wash live-cell imaging of proteins. PubMed. N.d. [Link]

-

Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI. N.d. [Link]

-

Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. PubMed. 2024 Aug 1. [Link]

-

Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. PMC - NIH. N.d. [Link]

-

Chemical Proteomics. Creative Biolabs. N.d. [Link]

Sources

- 1. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Chemical Proteomics - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3-Trifluoro-5-isocyanatobenzene as a Chemical Probe for Proteins

Abstract

In the expanding landscape of chemical biology and drug discovery, the strategic deployment of covalent chemical probes has become indispensable for identifying and validating novel therapeutic targets. This guide introduces 1,2,3-trifluoro-5-isocyanatobenzene, a highly reactive aryl isocyanate, as a potent chemical probe for the covalent modification of proteins. The strategic placement of three fluorine atoms on the benzene ring significantly enhances the electrophilicity of the isocyanate moiety, positioning this molecule as a powerful tool for fragment-based ligand discovery and chemoproteomic applications. We provide a comprehensive overview of its chemical principles, reactivity profile, and a detailed guide to its practical application, from synthesis to proteome-wide target identification using mass spectrometry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced covalent probes to explore the functional proteome and accelerate the discovery of next-generation therapeutics.

Part 1: The Scientific Imperative for Advanced Covalent Probes

The "undruggable" proteome represents a vast frontier in modern medicine. Many proteins lack the well-defined binding pockets necessary for traditional small-molecule inhibitors to bind with high affinity. Fragment-based ligand discovery (FBLD) has emerged as a powerful strategy to tackle these challenging targets.[1][2] By starting with small, low-complexity molecules ("fragments"), FBLD can efficiently sample chemical space and identify initial points of interaction that can be optimized into potent leads.[3]

The integration of covalent chemistry with fragment-based screening has further revolutionized this field.[4] Covalent fragments, typically containing a mild electrophile, can form a stable bond with a nucleophilic amino acid residue on the target protein. This approach offers several advantages:

-

Overcoming Weak Affinity: The covalent bond can trap even weakly interacting fragments, enabling the identification of hits that would be missed by conventional screening methods.[5]

-

Enhanced Potency and Duration: Irreversible binding can lead to prolonged target engagement and a more durable pharmacological effect.[6]

-

Targeting Novel Sites: Covalent fragments can identify and engage less conserved or transiently accessible pockets, including allosteric sites.[4]

It is within this context that we propose 1,2,3-trifluoro-5-isocyanatobenzene as a premier tool for covalent probe discovery.

Part 2: Chemical Profile and Reactivity of 1,2,3-Trifluoro-5-isocyanatobenzene

2.1 Molecular Attributes

1,2,3-Trifluoro-5-isocyanatobenzene is an aromatic isocyanate with the molecular formula C₇H₂F₃NO and a molecular weight of 173.1 g/mol .[7] Its key feature is the trifluorinated phenyl ring, which dictates its reactivity.

2.2 The Activating Power of Fluorine

The introduction of fluorine atoms onto an aromatic ring profoundly alters its electronic properties. Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect. In the case of 1,2,3-trifluoro-5-isocyanatobenzene, this has two critical consequences:

-

Enhanced Electrophilicity: The electron density of the aromatic ring is significantly reduced, which in turn increases the electrophilicity of the carbon atom in the isocyanate group (–N=C=O). This makes it exceptionally susceptible to attack by protein nucleophiles.

-

Modulated Hydrolysis: While aryl isocyanates are generally more reactive than their alkyl counterparts, they are also prone to hydrolysis in aqueous environments.[8][9] The electronic properties of the trifluorinated ring are expected to influence the rate of this competing reaction, a factor that must be considered in experimental design.

2.3 Mechanism of Covalent Protein Modification

The isocyanate group reacts readily with a variety of nucleophilic amino acid side chains found on the protein surface.[10] The primary reaction pathways involve the formation of stable carbamoyl adducts.

The reaction with primary amines (the ε-amino group of lysine and the α-amino group at the N-terminus) forms highly stable urea linkages. Reactions with thiols (cysteine) yield S-thiocarbamates, and reactions with hydroxyls (serine, threonine, tyrosine) produce carbamate (urethane) linkages.[10] The relative reactivity generally follows the order of nucleophilicity: Lysine > Cysteine > Tyrosine > Serine/Threonine.

2.4 Quantitative Data: Mass Shifts upon Modification

A key aspect of identifying covalent modification by mass spectrometry is the precise mass shift imparted by the probe.

| Nucleophilic Residue | Adduct Formed | Mass Shift (Da) | Stability |

| Lysine | Urea | +173.012 | High |

| Cysteine | S-Thiocarbamate | +173.012 | Moderate |

| Serine | Carbamate | +173.012 | Moderate |

| Threonine | Carbamate | +173.012 | Moderate |

| Tyrosine | Carbamate | +173.012 | Moderate |

| N-Terminus | Urea | +173.012 | High |

| Water (Hydrolysis) | Trifluoroaniline | - | Probe Inactivation |

Table 1. Theoretical monoisotopic mass shifts resulting from covalent modification by 1,2,3-trifluoro-5-isocyanatobenzene. Note: The mass shift is identical for all adducts as the reaction involves the addition of the C₇H₂F₃NO fragment.

Part 3: Experimental Design & Protocols

3.1 Plausible Synthesis of the Probe

While not commercially widespread, 1,2,3-trifluoro-5-isocyanatobenzene can be synthesized from the corresponding aniline precursor, 3,4,5-trifluoroaniline, using phosgene or a phosgene equivalent like triphosgene. This method is standard for isocyanate synthesis.[11]

Protocol 1: Synthesis of 1,2,3-Trifluoro-5-isocyanatobenzene

-

WARNING: This procedure involves highly toxic reagents (triphosgene) and should only be performed by trained chemists in a certified fume hood with appropriate personal protective equipment.

-

Dissolution: Dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Precursor Addition: Prepare a solution of 3,4,5-trifluoroaniline (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred triphosgene solution at 0 °C.

-

Base Addition: After the initial addition, cool the mixture to -35 °C and add triethylamine (Et₃N) dropwise.[12]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield the final 1,2,3-trifluoro-5-isocyanatobenzene probe.

3.2 Chemoproteomics Workflow for Target Identification

The primary application of this probe is in a bottom-up chemoproteomics workflow to identify its cellular targets. This process involves treating cell lysates with the probe, digesting the proteome, and analyzing the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Proteome-wide Covalent Ligand Discovery

-

Cell Lysate Preparation:

-

Harvest cultured cells (e.g., HEK293T, HeLa) and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in PBS and lyse by sonication on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to remove cell debris.

-

Determine the protein concentration of the supernatant using a standard method like the bicinchoninic acid (BCA) assay.

-

-

Probe Labeling:

-

Dilute the proteome to a final concentration of 1-2 mg/mL in PBS.

-

Prepare a stock solution of 1,2,3-trifluoro-5-isocyanatobenzene in anhydrous dimethyl sulfoxide (DMSO).

-

Treat the proteome with the probe at a final concentration of 10-100 µM. For the negative control, add an equivalent volume of DMSO.

-

Incubate at room temperature for 30-60 minutes with gentle agitation. The optimal time and concentration should be determined empirically.

-

Quench any unreacted probe by adding a primary amine, such as Tris buffer, to a final concentration of 50 mM.

-

-

Sample Preparation for Mass Spectrometry:

-

Denaturation & Reduction: Add urea to the labeled proteome to a final concentration of 8 M. Add dithiothreitol (DTT) to 10 mM and incubate at 37 °C for 1 hour to reduce disulfide bonds.

-

Alkylation: Add iodoacetamide (IAM) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate free cysteines.

-

Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37 °C.

-

Acidification & Desalting: Acidify the peptide mixture with formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

-

Final Preparation: Dry the purified peptides in a vacuum concentrator and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Part 4: Data Analysis and Target Validation

4.1 Identifying Modified Peptides via Mass Spectrometry

The core of the data analysis is to identify peptides that have been modified by the probe. This is achieved by searching the acquired MS/MS spectra against a protein sequence database using specialized software (e.g., MaxQuant, Proteome Discoverer, MSFragger).

The key search parameter is a variable modification on nucleophilic residues (K, C, S, T, Y, and protein N-termini) corresponding to the mass of the probe adduct (+173.012 Da). The software will identify peptide-spectrum matches (PSMs) where the precursor mass and fragment ions can be explained by the presence of this modification.

4.2 Interpreting MS/MS Spectra

A confident identification of a labeled peptide requires that the MS/MS spectrum contains fragment ions (typically b- and y-ions) that pinpoint the site of modification. The mass of any fragment ion containing the modified residue will be increased by 173.012 Da.[13]

4.3 Quantitative Analysis and Hit Prioritization

By comparing the signal intensity of the modified peptides in the probe-treated sample to the control (DMSO) sample, one can identify specific and dose-dependent targets. Label-free quantification (LFQ) or stable isotope labeling methods can be employed for this purpose.[13] Hits are prioritized based on:

-

Specificity: High signal in the treated sample with little to no signal in the control.

-

Stoichiometry: The percentage of a given peptide that is observed in its modified form.

-

Biological Relevance: The known or putative function of the identified protein target.

Part 5: Conclusion and Future Outlook

1,2,3-Trifluoro-5-isocyanatobenzene represents a next-generation chemical probe with significant potential for chemical biology and drug discovery. Its heightened electrophilicity, driven by trifluorination, makes it an excellent candidate for covalent fragment screening campaigns aimed at discovering novel ligands for challenging protein targets. The workflows and protocols detailed in this guide provide a robust framework for its application in a research setting. By combining this potent probe with advanced chemoproteomic platforms, researchers can gain unprecedented insights into protein function, identify novel druggable sites, and ultimately accelerate the development of innovative therapeutics.

References

- Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. [URL: https://www.nature.

- Erlanson, D. A., et al. (2011). Fragment-based drug discovery. Nature Reviews Drug Discovery, 10(8), 605-619. [URL: https://www.

- London, N., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8949-8959. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b02822]

- Lonsdale, R., & Ward, R. A. (2018). Structure-based design of covalent inhibitors. Chemical Society Reviews, 47(11), 3815-3830. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cs/c7cs00579a]

- Resnick, E., et al. (2019). Electrophile-fragment screening of the human proteome. Nature Chemical Biology, 15(12), 1183-1191. [URL: https://www.

- Schreiber, S. L. (2009). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 301(5639), 1199-1202. [URL: https://science.sciencemag.org/content/301/5639/1199]

- Scott, D. E., et al. (2013). Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 52(36), 6143-6156. [URL: https://pubs.acs.org/doi/10.1021/bi400788w]

- Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187-192. [URL: https://www.

- Santa Cruz Biotechnology, Inc. (n.d.). 1,2,3-Trifluoro-5-isocyanatobenzene. [URL: https://www.scbt.

- Brown, W. E., et al. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Environmental Health Perspectives, 72, 5-11. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1474623/]

- Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of Proteome Research, 2(3), 265-272. [URL: https://pubs.acs.org/doi/10.1021/pr0255856]

- Hettick, J. M., et al. (2009). Structural Elucidation of Isocyanate-Peptide Adducts Using Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(8), 1550-1559. [URL: https://stacks.cdc.gov/view/cdc/6144]

- Google Patents. (2015). CN104418773A - Synthetic method of 2,4,5-trifluoro-benzene isocyanate and intermediate thereof. [URL: https://patents.google.

- Google Patents. (2016). Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.orglett.6b01124/suppl_file/ol6b01124_si_001.pdf]

- Sabbadin, M., & Toldo, J. M. (2001). Reactions of 4-methylphenyl isocyanate with amino acids. Journal of Applied Toxicology, 21(2), 159-165. [URL: https://onlinelibrary.wiley.com/doi/abs/10.

Sources

- 1. Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00222D [pubs.rsc.org]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. æ±æï¼ç«ç¹å·²æå [chomixbio.com]

- 4. mdpi.com [mdpi.com]

- 5. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scbt.com [scbt.com]

- 8. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. | Semantic Scholar [semanticscholar.org]

- 10. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN104418773A - Synthetic method of 2,4,5-trifluoro-benzene isocyanate and intermediate thereof - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2,3-Trifluoro-5-isocyanatobenzene: A Multifunctional Probe for Advanced Protein Analysis

An In-Depth Technical Guide

Abstract

The covalent labeling of proteins with chemical probes is a cornerstone of modern proteomics and drug discovery, enabling the elucidation of protein structure, function, and interactions. This guide introduces 1,2,3-Trifluoro-5-isocyanatobenzene as a sophisticated, multifunctional reagent for protein analysis. By combining the well-defined reactivity of an isocyanate group with the unique analytical properties of a trifluorinated phenyl ring, this probe offers a powerful tool for researchers. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for its application, and a discussion of its potential in mass spectrometry and ¹⁹F NMR-based protein studies.

Introduction: The Need for Precision in Protein Labeling

Understanding the intricate world of proteins—the workhorses of the cell—requires tools that can report on their structure, dynamics, and interactions with high fidelity. Chemical probes that covalently attach to proteins have become indispensable for this purpose. An ideal probe offers not only specific and predictable reactivity but also a reporter moiety that can be sensitively detected by modern analytical techniques.

1,2,3-Trifluoro-5-isocyanatobenzene is a rationally designed chemical entity that addresses these needs. It features two key components:

-

An Isocyanate (-N=C=O) "Warhead": This electrophilic group provides a mechanism for covalent attachment to nucleophilic residues on a protein's surface.

-

A 1,2,3-Trifluorophenyl "Reporter": This moiety serves as a unique analytical handle, detectable by both mass spectrometry and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide will explore the dual utility of this reagent, providing both the theoretical foundation and practical workflows for its application in the laboratory.

The Chemistry of Covalent Labeling

Mechanism of Action: Isocyanate Reactivity

The isocyanate group is a potent electrophile that readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein.[1][2] This reaction, known as carbamoylation, proceeds under mild physiological conditions and forms a highly stable urea linkage, covalently tethering the probe to the protein.[3] While reactions with other nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine (forming a urethane bond) are possible, the reaction with primary amines is generally more rapid and favored.[1]

Figure 1: Mechanism of protein labeling. The isocyanate group of 1,2,3-Trifluoro-5-isocyanatobenzene reacts with a primary amine on a protein (e.g., Lysine) to form a stable urea bond.

The causality behind this choice of chemistry is stability. The resulting urea bond is exceptionally stable to hydrolysis and the conditions typically used in proteomic sample processing, ensuring that the label remains attached throughout the analytical workflow.

Reaction Specificity and Control

The primary targets for carbamoylation on a protein are:

-

Lysine (Lys) residues: The ε-amino group is highly nucleophilic and solvent-accessible.

-

N-terminus: The α-amino group of the first amino acid.

By controlling the reaction pH, stoichiometry, and duration, the extent of labeling can be modulated. A slightly alkaline pH (e.g., pH 8.0-9.0) deprotonates the primary amines, increasing their nucleophilicity and reaction rate.

The Trifluorophenyl Group: A Dual-Mode Analytical Handle

The true power of 1,2,3-Trifluoro-5-isocyanatobenzene lies in the analytical versatility of its fluorinated reporter group. Fluorine-containing reagents have become increasingly valuable in structural proteomics due to their unique properties.[4][5]

Mass Spectrometry (MS) Analysis

In a typical bottom-up proteomics experiment, the labeled protein is digested into smaller peptides, which are then analyzed by mass spectrometry.[6][7] The covalent attachment of the 1,2,3-Trifluoro-5-isocyanatobenzene moiety results in a specific and predictable mass shift in the modified peptides. This mass shift acts as a unique signature, allowing for the straightforward identification of labeled peptides from complex mixtures.[8][9]

Table 1: Mass Shifts upon Modification with 1,2,3-Trifluoro-5-isocyanatobenzene

| Property | Value |

| Chemical Formula | C₇H₂F₃NO |

| Monoisotopic Mass | 177.0092 u |

| Resulting Mass Shift | +177.0092 u |

This distinct mass addition allows for confident identification of modification sites using tandem mass spectrometry (MS/MS). During MS/MS, the peptide is fragmented, and the location of the 177.0092 u shift on a specific amino acid (e.g., lysine) can be precisely determined.[10]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of three fluorine atoms on the phenyl ring opens the door to ¹⁹F NMR analysis. ¹⁹F NMR is a powerful technique for studying protein structure and conformational changes for several reasons:[11][12]

-

High Sensitivity: The ¹⁹F nucleus is spin ½, has 100% natural abundance, and possesses a high gyromagnetic ratio, making it highly sensitive.[12]

-

No Biological Background: Fluorine does not occur naturally in proteins, meaning there are no background signals to complicate the spectra.[13]

-

Environmental Sensitivity: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local environment. Changes in protein conformation, ligand binding, or protein-protein interactions will induce measurable changes in the ¹⁹F NMR spectrum.[14]

By labeling a protein with 1,2,3-Trifluoro-5-isocyanatobenzene, researchers can introduce a sensitive NMR probe. The three distinct fluorine atoms on the ring may give rise to separate signals, providing a multi-point readout of the local environment at the labeling site. This application is particularly valuable for studying proteins that are too large or unstable for traditional NMR structure determination.[15]

Experimental Workflows & Protocols

The following protocols are presented as self-validating systems. Each step includes checkpoints and rationale to ensure experimental success.

General Protein Labeling Protocol

This workflow outlines the fundamental steps for covalently modifying a target protein.

Figure 2: A generalized workflow for labeling proteins with an isocyanate-based reagent.

Step-by-Step Methodology:

-

Protein Preparation:

-

Ensure the protein of interest is purified and in a buffer free of primary amines (e.g., Tris, glycine). A suitable buffer is phosphate-buffered saline (PBS) or bicarbonate buffer at pH 8.0-8.5.

-

The protein concentration should be in the range of 1-10 mg/mL.

-

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of 1,2,3-Trifluoro-5-isocyanatobenzene (e.g., 10-100 mM) in anhydrous dimethyl sulfoxide (DMSO). Isocyanates are sensitive to water, so moisture should be avoided.[16]

-

-

Labeling Reaction:

-

Slowly add the reagent stock solution to the stirring protein solution. A 10- to 20-fold molar excess of the reagent over the protein is a good starting point. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a small amount of a primary amine-containing buffer (e.g., Tris to a final concentration of 50 mM) to quench any unreacted isocyanate.

-

-

Purification:

-

Remove the unreacted reagent and byproducts by dialysis against the desired storage buffer or by using a desalting column (size-exclusion chromatography).

-

-

Verification:

-

Confirm successful labeling by analyzing the intact protein mass using LC-MS.[7] An increase in mass corresponding to the number of incorporated labels should be observed.

-

Mass Spectrometry Analysis of Labeled Protein

-

Protein Digestion:

-

The labeled protein is denatured, reduced, and alkylated using standard proteomics protocols.

-

Digest the protein into peptides using a specific protease, most commonly Trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using reverse-phase liquid chromatography (LC) coupled directly to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

-

Data Analysis:

-

Use a proteomic search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins.

-

Crucially, include a variable modification in the search parameters corresponding to the mass of the 1,2,3-Trifluoro-5-isocyanatobenzene adduct (+177.0092 u) on lysine and the protein N-terminus.

-

The software will identify MS/MS spectra that confirm the presence and precise location of the label.

-

Applications and Future Perspectives

The dual-mode analytical capability of 1,2,3-Trifluoro-5-isocyanatobenzene makes it a promising tool for a range of applications:

-

Structural Proteomics: Mapping solvent-accessible surfaces of proteins and protein complexes.

-

Drug Discovery: Identifying the binding sites of covalent inhibitors or mapping conformational changes upon drug binding using ¹⁹F NMR.[13]

-

Proteome-Wide Profiling: In combination with enrichment strategies, it could be used to profile reactive lysine residues across the proteome.

As methods for incorporating non-natural amino acids and tags into proteins continue to advance, reagents like 1,2,3-Trifluoro-5-isocyanatobenzene, which provide rich, multi-faceted analytical readouts, will become increasingly central to our understanding of protein biology.

References

- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25(1), 163-195.

- Punihaole, D., & Lorigan, G. A. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research, 47(10), 3094-3101.

- Tyers, R. G. (2007). Development and Application of 19F NMR of Proteins. University of Toronto.

- Danielson, M. A., & Falke, J. J. (1996).

- Di Domizio, J., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1188-1196.

- Li, Z., et al. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics. Frontiers in Chemistry, 8, 589.

- Witze, E. S., et al. (2007). Mapping protein post-translational modifications with mass spectrometry.

- Boyce, M., & Pitteri, S. J. (2011). Identification of Protein Modifications by Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 753, 237–250.

- Brown, W. E., et al. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Environmental health perspectives, 72, 59-64.

- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.

- MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry.

- Yates, J. R., et al. (2009). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research, 42(1), 10-19.

- Ragaini, F., et al. (2011). Catalytic Synthesis of Arylisocyanates from Nitroaromatics. A Computational Study. Organometallics, 30(11), 3127-3137.

- ResearchGate. (n.d.).

- Brown, W. E., et al. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs.

- Li, Z., et al. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics.

- Hanson, G. S. M., & Coxon, C. R. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. ChemBioChem, 25(15), e202400195.

- Sabbioni, G., & Schütze, D. (2001). Reactions of 4 methylphenyl isocyanate with amino acids. Archives of toxicology, 75(8), 469-478.

- ACS Omega. (2023). How To Get Isocyanate?.

- Ragaini, F., et al. (2025). Phenyl Isocyanate from Nitrobenzene: New Findings. AIR Unimi.

- Ragaini, F. (2019). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts.

- Brown, W. E., et al. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs.

- Asian Journal of Chemistry. (2011).

- ResearchGate. (n.d.).

- Fluorine labeling of proteins for NMR studies. (n.d.). University of Connecticut.

- Organic Letters. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling.

- Wikipedia. (n.d.).

- Kim, J., et al. (2018). Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets. International journal of molecular sciences, 19(6), 1747.

- Raushel, F. M., et al. (1998). Carbamoyl phosphate synthetase: a crooked path from substrates to products. Current opinion in chemical biology, 2(5), 624-632.

- Cunin, R., et al. (2011). Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis. Microbiology and molecular biology reviews, 75(3), 465-499.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates [pubmed.ncbi.nlm.nih.gov]

- 3. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mapping protein post-translational modifications with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. msvision.com [msvision.com]

- 8. msf.ucsf.edu [msf.ucsf.edu]

- 9. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Use of 19F NMR to probe protein structure and conformational changes. | Semantic Scholar [semanticscholar.org]

- 15. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. | Semantic Scholar [semanticscholar.org]

Navigating the Research Landscape: A Technical Guide to 1,2,3-Trifluoro-5-isocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated building blocks, 1,2,3-Trifluoro-5-isocyanatobenzene emerges as a reagent of significant interest, offering a versatile platform for the introduction of a trifluorinated phenyl moiety coupled with the reactive isocyanate functionality. This technical guide provides an in-depth exploration of this compound, from sourcing and synthesis to its application in research, underpinned by a commitment to scientific integrity and practical utility.

Selecting a Reliable Supplier for Research Applications

The quality and purity of starting materials are paramount in research and development, directly impacting the reproducibility and success of experimental outcomes. For a specialized reagent such as 1,2,3-Trifluoro-5-isocyanatobenzene, sourcing from a reputable supplier is the critical first step. Several chemical suppliers cater to the research and pharmaceutical sectors, offering this compound in various grades and quantities.

When selecting a supplier, researchers should consider the following factors:

-

Purity and Characterization Data: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with comprehensive purity data, typically determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Availability and Lead Times: For ongoing research projects, consistent availability and reasonable lead times are crucial.

-

Technical Support: Access to knowledgeable technical support can be invaluable for addressing any queries regarding the handling, storage, or reactivity of the compound.

-

Packaging and Safety Information: Proper packaging and clear safety data are essential for the safe handling and storage of this reactive chemical.

Below is a comparative table of potential suppliers offering 1,2,3-Trifluoro-5-isocyanatobenzene for research purposes.

| Supplier | Purity | Available Quantities | Notes |

| Santa Cruz Biotechnology | Not specified | Inquire | Biochemical for proteomics research.[1] |

| CP Lab Safety | 95% | 1 gram | For professional manufacturing, research laboratories and industrial or commercial usage only. |

| ChemicalBook | Varies by supplier | Varies | Platform connecting multiple suppliers. |

| Arrobiochem | 97% | 5 g, 10 g | Procured from certified vendors.[2] |

The Synthetic Pathway: From Precursor to Product

While many researchers will opt to purchase 1,2,3-Trifluoro-5-isocyanatobenzene, understanding its synthesis is crucial for appreciating its reactivity and potential impurities. The most common route to aryl isocyanates involves the phosgenation of the corresponding aniline. In this case, the precursor is 3,4,5-Trifluoroaniline.

Synthesis of the Precursor: 3,4,5-Trifluoroaniline

3,4,5-Trifluoroaniline can be synthesized through various methods, with one common approach being the reduction of 3,4,5-trifluoronitrobenzene.[3] The nitro precursor, in turn, can be prepared from more readily available starting materials. The reduction is typically carried out using a catalyst, such as ruthenium on carbon, in a hydrogen atmosphere.[3]

Caption: Conversion to the target isocyanate.

Chemical Properties and Reactivity Profile

1,2,3-Trifluoro-5-isocyanatobenzene is a colorless to pale yellow liquid with a pungent odor. The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly influences its reactivity.

| Property | Value |

| Molecular Formula | C₇H₂F₃NO |

| Molecular Weight | 173.10 g/mol [2] |

| CAS Number | 869285-47-2 [2] |

The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. The trifluorinated phenyl ring further enhances this electrophilicity through its strong inductive effect.

Key reactions include:

-

Reaction with Amines: Forms substituted ureas. This is a cornerstone reaction in medicinal chemistry for creating compounds with potential biological activity.

-

Reaction with Alcohols: Yields carbamates, another important functional group in pharmaceuticals and materials science.

-

Reaction with Water: Hydrolyzes to form an unstable carbamic acid, which then decomposes to the corresponding aniline (3,4,5-Trifluoroaniline) and carbon dioxide. This highlights the moisture-sensitive nature of the compound.

Applications in Research and Drug Discovery

The unique combination of a trifluorinated phenyl ring and a reactive isocyanate handle makes 1,2,3-Trifluoro-5-isocyanatobenzene a valuable building block in several research areas:

-

Medicinal Chemistry: The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance the metabolic stability and binding affinity of drug candidates. Isocyanates are precursors to ureas and carbamates, which are present in numerous approved drugs. For instance, related trifluoro-benzene isocyanates are used in the synthesis of anti-diabetic agents. [4]* Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals due to their enhanced efficacy and stability. This building block can be used to synthesize novel herbicides, insecticides, and fungicides. [5]* Materials Science: The incorporation of fluorinated moieties can impart desirable properties to polymers, such as increased thermal stability and hydrophobicity.

Experimental Protocols

The following are generalized, step-by-step methodologies for common reactions involving 1,2,3-Trifluoro-5-isocyanatobenzene. Researchers should optimize these protocols for their specific substrates and scales.

Protocol 1: Synthesis of a Substituted Urea

This protocol outlines the reaction with a primary amine to form a disubstituted urea.

Materials:

-

1,2,3-Trifluoro-5-isocyanatobenzene

-

Primary amine of choice

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere (recommended)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

-

To this solution, add a solution of 1,2,3-Trifluoro-5-isocyanatobenzene (1.0 equivalent) in anhydrous DCM dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, the urea product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold DCM.

-

If the product is soluble, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Caption: Workflow for substituted urea synthesis.

Quality Control and Analytical Characterization

Ensuring the purity and identity of 1,2,3-Trifluoro-5-isocyanatobenzene is crucial. A combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as complex multiplets due to coupling with fluorine atoms. |